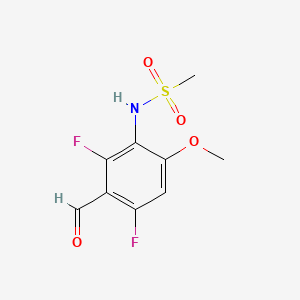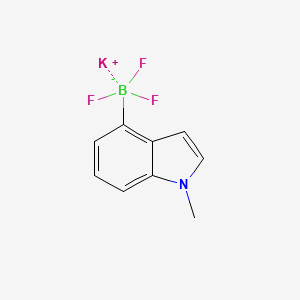
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group .
Métodos De Preparación
The synthesis of diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate involves several steps. One common method includes the functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions often involve the isomerization of iminium intermediates and can be carried out under mild conditions . Industrial production methods may involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies, which improve atom economy and yield .
Análisis De Reacciones Químicas
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphite esters, which facilitate the formation of C–P bonds under photoredox catalysis . Major products formed from these reactions include diethyl 2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate .
Aplicaciones Científicas De Investigación
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate has numerous scientific research applications. In chemistry, it is used as a precursor for various alkaloids displaying multifarious biological activities . In biology and medicine, it has been studied for its potential neuroprotective and anti-inflammatory properties . Additionally, it has applications in asymmetric catalysis as a chiral scaffold .
Mecanismo De Acción
The mechanism of action of diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives, including this compound, exert their effects by modulating various biological pathways, such as those involved in neuroprotection and anti-inflammation . The exact molecular targets may vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate can be compared with other similar compounds, such as N-benzyl tetrahydroisoquinolines and other C(1)-substituted tetrahydroisoquinolines . These compounds share similar structural motifs and biological activities but may differ in their specific applications and potency . The uniqueness of this compound lies in its specific functionalization and the resulting biological properties .
Propiedades
Número CAS |
87992-89-0 |
|---|---|
Fórmula molecular |
C13H20NO3P |
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H20NO3P/c1-3-16-18(15,17-4-2)13-12-8-6-5-7-11(12)9-10-14-13/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Clave InChI |
JUNUBMJZRHNLDP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1C2=CC=CC=C2CCN1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)

![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)

![6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)


![tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)
